Bml-281

Description

an HDAC6 inhibito

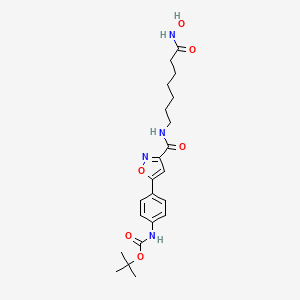

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O6/c1-22(2,3)31-21(29)24-16-11-9-15(10-12-16)18-14-17(26-32-18)20(28)23-13-7-5-4-6-8-19(27)25-30/h9-12,14,30H,4-8,13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGBHDIHIVGYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648059 | |

| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045792-66-2 | |

| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BML-281: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Selective HDAC6 Inhibition and Modulation of Non-Canonical Wnt Signaling

BML-281 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its mechanism of action primarily revolves around its ability to modulate cellular processes by preventing the deacetylation of histone and non-histone protein substrates. This activity has been shown to have significant downstream effects, most notably on the non-canonical Wnt signaling pathway, leading to the induction of neuronal differentiation.[1][3]

Quantitative Analysis of Inhibitory Activity

This compound exhibits picomolar potency against HDAC6 and displays selectivity over other HDAC isoforms.[2] Its inhibitory activity has also been quantified against various pancreatic cancer cell lines.

| Target Enzyme | IC50 (nM) | Reference |

| HDAC6 | 0.002 | [2] |

| HDAC1 | 271 | [2] |

| HDAC2 | 252 | [2] |

| HDAC3 | 0.42 | [2] |

| HDAC8 | 6851 | [2] |

| HDAC10 | 90.7 | [2] |

| Pancreatic Cancer Cell Line | IC50 (µM) | Reference |

| BxPC-3 | 1 | [2] |

| HupT3 | 0.3 | [2] |

| Mia Paca-2 | 0.1 | [2] |

| Panc 04.03 | 0.1 | [2] |

| SU.86.86 | 0.6 | [2] |

Modulation of Non-Canonical Wnt Signaling Pathway

A key aspect of this compound's mechanism of action is its ability to activate the non-canonical Wnt signaling pathway, specifically the Wnt/Ca²⁺ and Wnt/Planar Cell Polarity (PCP) pathways.[1][3] This activation is initiated by an increase in the expression of Wnt5α.[1][3] The subsequent signaling cascade involves the activation of downstream effectors including Protein Kinase C (PKC), Cdc42, RhoA, Rac1/2/3, and phosphorylated c-Jun N-terminal kinase (p-JNK).[1][3] This cascade ultimately leads to the differentiation of neuroblastoma cells into mature neurons.[1][3]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Specific parameters, such as concentrations and incubation times, should be optimized for individual experimental conditions.

HDAC Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against specific HDAC enzymes.

-

Reagent Preparation : Prepare assay buffer, a fluorogenic HDAC substrate, and purified HDAC enzyme.

-

Compound Dilution : Prepare a serial dilution of this compound in DMSO or an appropriate solvent.

-

Reaction Setup : In a 96-well microplate, add the HDAC enzyme, assay buffer, and the diluted this compound or vehicle control.

-

Pre-incubation : Incubate the plate at 37°C for a specified time to allow the inhibitor to bind to the enzyme.

-

Substrate Addition : Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubation : Incubate the plate at 37°C for a specified time.

-

Development : Add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

-

Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

References

An In-depth Technical Guide on CAY10603 (BML-281): A Potent and Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10603, also known as BML-281, is a highly potent and selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] This technical guide provides a comprehensive overview of CAY10603, including its mechanism of action, key quantitative data, and relevant experimental protocols. The information presented herein is intended to support researchers and professionals in the fields of cancer biology, neurodegenerative disease, and other areas where HDAC6 modulation is of therapeutic interest.

Synonyms: It is critical to note that CAY10603 and this compound are synonyms for the same chemical compound and are used interchangeably in scientific literature and commercial datasheets.[2][3]

Core Mechanism of Action

CAY10603 (this compound) primarily functions as a potent and selective inhibitor of HDAC6.[1][2] HDAC6 is a class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating both histone and non-histone protein substrates.[4][5] The primary non-histone substrates of HDAC6 include α-tubulin and cortactin, which are involved in microtubule dynamics, cell migration, and protein trafficking. By inhibiting HDAC6, CAY10603 leads to the hyperacetylation of these substrates, thereby modulating their function.

The inhibitory action of CAY10603 on HDAC6 has been shown to impact several critical signaling pathways implicated in disease pathogenesis:

-

TGF-β1/Smad2/3 Signaling Pathway: In the context of lung remodeling, CAY10603 has been demonstrated to inhibit the TGF-β1/Smad2/3 signaling pathway.[6][7] This inhibition helps in reversing the epithelial-mesenchymal transition (EMT), a key process in fibrosis and cancer progression.[6][7]

-

EGFR Signaling Pathway: CAY10603 can induce the destabilization and inactivation of the Epidermal Growth Factor Receptor (EGFR).[2][8] This action can synergize with other EGFR inhibitors, like gefitinib, to promote apoptosis in cancer cells.[2]

-

Wnt/Ca2+ Signaling Pathway: CAY10603 has been observed to activate the non-canonical Wnt/Ca2+ signaling pathway, which is involved in neuronal differentiation.[9]

Quantitative Data

The following tables summarize the key quantitative data for CAY10603 (this compound), providing a clear comparison of its activity across different HDAC isoforms and cancer cell lines.

Table 1: Inhibitory Activity of CAY10603 against Histone Deacetylases (HDACs)

| HDAC Isoform | IC50 (nM) |

| HDAC6 | 0.002 |

| HDAC1 | 271 |

| HDAC2 | 252 |

| HDAC3 | 0.42 |

| HDAC8 | 6851 |

| HDAC10 | 90.7 |

Data sourced from multiple suppliers, citing original research.[2][4][5]

Table 2: Antiproliferative Activity of CAY10603 in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) |

| BxPC-3 | 1 |

| HupT3 | 0.3 |

| Mia Paca-2 | 0.1 |

| Panc 04.03 | 0.1 |

| SU.86.86 | 0.6 |

| HMEC | <1 |

| HPDE6c7 | 0.5 |

Data from MedChemExpress, citing original research.[2]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and a general experimental workflow are provided below to facilitate a deeper understanding of the molecular interactions and experimental designs involving CAY10603.

Caption: Inhibition of the TGF-β1/Smad2/3 signaling pathway by CAY10603.

Caption: Destabilization of the EGFR signaling pathway by CAY10603.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. HDAC6-selective inhibitor CAY10603 ameliorates cigarette smoke-induced small airway remodeling by regulating epithelial barrier dysfunction and reversing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HDAC6-selective inhibitor CAY10603 ameliorates cigarette smoke-induced small airway remodeling by regulating epithelial barrier dysfunction and reversing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 1045792-66-2 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

BML-281: A Potent and Selective HDAC6 Inhibitor and its Role in Histone Deacetylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: BML-281, also known as CAY10603, is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its remarkable selectivity and picomolar activity make it a valuable tool for investigating the biological functions of HDAC6 and a potential therapeutic agent in various diseases, including cancer and neurological disorders.[3][4] This technical guide provides a comprehensive overview of this compound's role in histone deacetylation, including its inhibitory activity, impact on cellular pathways, and detailed experimental protocols for its study.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[5] HDAC inhibitors, such as this compound, reverse this process, causing hyperacetylation of histones and other protein targets, which in turn can reactivate the expression of tumor suppressor genes and other genes involved in cell differentiation and apoptosis.[5]

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits exceptional potency against HDAC6, with an IC50 value in the picomolar range. Its selectivity for HDAC6 over other HDAC isoforms is a key characteristic, though it also shows activity against other HDACs at higher concentrations.

| Target | IC50 | Reference |

| HDAC6 | 2 pM | [6][7] |

| HDAC3 | 0.42 nM | [6][7] |

| HDAC10 | 90.7 nM | [6][7] |

| HDAC2 | 252 nM | [6][7] |

| HDAC1 | 271 nM | [6][7] |

| HDAC8 | 6851 nM | [6][7] |

This compound has also demonstrated potent anti-proliferative activity against various pancreatic cancer cell lines.

| Cell Line | IC50 | Reference |

| Mia Paca-2 | 0.1 µM | [6][8] |

| Panc 04.03 | 0.1 µM | [6][8] |

| HupT3 | 0.3 µM | [6][8] |

| SU. 86.86 | 0.5 µM | [6] |

| HMEC | <1 µM | [6] |

| BxPC-3 | 1 µM | [6][8] |

Mechanism of Action: Histone Deacetylation and Beyond

The primary mechanism of this compound's action is the direct inhibition of the catalytic activity of HDACs, particularly HDAC6. This inhibition leads to an increase in the acetylation of histone proteins. Specifically, treatment with this compound has been shown to significantly induce the acetylation of histone H3 (acetyl-H3), a key marker of relaxed chromatin and transcriptional activation.[9]

Beyond its direct effects on histones, this compound's inhibition of HDAC6 impacts other cellular pathways through the hyperacetylation of non-histone protein substrates. One of the most well-documented downstream effects is the activation of the non-canonical Wnt signaling pathway.[4]

This compound and the Wnt Signaling Pathway

Studies have shown that this compound treatment can increase the expression of Wnt5α, a ligand that activates the non-canonical Wnt pathway.[4] This leads to the activation of downstream signaling cascades, including the Wnt/Ca2+ and Wnt/PCP pathways, which are crucial for processes like neuronal differentiation.[4]

Caption: this compound's dual action on histone acetylation and Wnt signaling.

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This protocol is a general method for determining the IC50 of this compound against various HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)

-

This compound serial dilutions

-

96-well black microplates

-

Fluorometric plate reader (Ex/Em = 360/460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme solution to each well.

-

Add the this compound dilutions to the respective wells. Include a no-inhibitor control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution to each well.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence at an excitation of 360 nm and an emission of 460 nm.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Western Blot for Acetyl-Histone H3

This protocol details the detection of changes in histone H3 acetylation in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-acetyl-Histone H3 (e.g., Millipore #06-599)

-

Rabbit anti-total-Histone H3 (as a loading control)

-

Mouse anti-β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-Histone H3 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total Histone H3 and β-actin to ensure equal loading.

Caption: Workflow for Western blot analysis of acetyl-H3.

Conclusion

This compound is a powerful and selective HDAC6 inhibitor that serves as an invaluable research tool for dissecting the roles of histone acetylation in health and disease. Its ability to modulate gene expression through both direct histone hyperacetylation and the activation of key signaling pathways like Wnt highlights its potential as a therapeutic agent. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of this compound in their own systems of interest.

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. exchemistry.com [exchemistry.com]

- 6. This compound promotes neuronal differentiation by modulating Wnt/Ca2+ and Wnt/PCP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. assaygenie.com [assaygenie.com]

- 9. benchchem.com [benchchem.com]

The Therapeutic Potential of BML-281: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-281, also known as CAY10603, is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). Emerging research has highlighted its significant therapeutic potential across a spectrum of diseases, including various cancers, inflammatory disorders, and neurodegenerative conditions. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic effects. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate comprehension.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, making them attractive therapeutic targets. This compound has emerged as a promising therapeutic agent due to its high potency and selectivity for HDAC6, a predominantly cytoplasmic enzyme involved in diverse cellular processes such as protein folding, cell migration, and microtubule dynamics. This guide will delve into the preclinical data supporting the therapeutic utility of this compound.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of HDAC6. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin and cortactin, which in turn affects microtubule stability and cell motility. Furthermore, this compound has been shown to modulate various signaling pathways implicated in disease progression.

Signaling Pathways Modulated by this compound

This compound has been demonstrated to influence several key signaling pathways:

-

Wnt Signaling Pathway: In the context of neuronal differentiation, this compound activates the non-canonical Wnt signaling pathway, specifically the Wnt/Ca2+ and Wnt/Planar Cell Polarity (PCP) pathways. This activation promotes the differentiation of neuroblastoma cells into mature neurons.[1]

-

EGFR Signaling Pathway: In cancer cells, this compound can lead to the destabilization and inactivation of the Epidermal Growth Factor Receptor (EGFR) pathway, contributing to its anti-proliferative and pro-apoptotic effects.

-

NF-κB Signaling Pathway: In inflammatory conditions, this compound has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression. This contributes to its anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 |

| HDAC6 | 2 pM[2] |

| HDAC1 | 271 nM[2] |

| HDAC2 | 252 nM[2] |

| HDAC3 | 0.42 nM[2] |

| HDAC8 | 6851 nM[2] |

| HDAC10 | 90.7 nM[2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| BxPC-3 | Pancreatic Cancer | 1 µM[2] |

| HupT3 | Pancreatic Cancer | 0.3 µM[3] |

| Mia PaCa-2 | Pancreatic Cancer | 0.1 µM[2][3] |

| Panc 04.03 | Pancreatic Cancer | 0.1 µM[2][3] |

| SU.86.86 | Pancreatic Cancer | 0.6 µM[2][3] |

| A549 | Lung Adenocarcinoma | > 10 µM[2] |

| Ewing Sarcoma Cell Lines (median) | Ewing Sarcoma | 0.5465 µM[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[4]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression and post-translational modification of target proteins.

Materials:

-

Cells or tissue lysates

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-HDAC6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse cells or homogenize tissue in ice-cold RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

Dextran Sodium Sulfate (B86663) (DSS)-Induced Colitis Model

This in vivo model is used to evaluate the anti-inflammatory effects of this compound in a model of inflammatory bowel disease.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

Dextran sodium sulfate (DSS; molecular weight 36,000-50,000 Da)

-

This compound

-

Vehicle for this compound administration (e.g., DMSO/PEG300/Tween-80/saline)

-

Animal caging and husbandry supplies

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

Induce colitis by administering 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 days.[2][5][6]

-

Administer this compound (e.g., 1-10 mg/kg) or vehicle to the mice daily via a suitable route (e.g., intraperitoneal or subcutaneous injection) starting from day 0 of DSS administration.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

At the end of the experiment (e.g., day 7-10), euthanize the mice and collect the colons.

-

Measure the colon length.

-

Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

-

Use the remaining colon tissue for myeloperoxidase (MPO) assay or cytokine analysis (e.g., ELISA or qPCR).

SH-SY5Y Neuroblastoma Differentiation Protocol

This protocol is used to assess the potential of this compound to induce neuronal differentiation.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS)

-

Differentiation medium (e.g., Neurobasal medium with B27 supplement, L-glutamine)

-

Retinoic acid (RA)

-

This compound

-

Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine or Matrigel)

Procedure:

-

Seed SH-SY5Y cells onto coated plates or coverslips at a low density (e.g., 20,000 cells/cm²) in complete growth medium.

-

After 24 hours, replace the medium with differentiation medium containing 10 µM RA to induce differentiation.[4][7][8][9][10][11]

-

Treat the cells with various concentrations of this compound in the differentiation medium.

-

Change the medium every 2-3 days.

-

After a desired period of differentiation (e.g., 5-10 days), assess neuronal morphology (e.g., neurite outgrowth) using phase-contrast microscopy.

-

Fix the cells and perform immunocytochemistry for neuronal markers such as β-III tubulin (Tuj1), microtubule-associated protein 2 (MAP2), and neurofilament.

-

Perform Western blot analysis or qPCR to quantify the expression of neuronal markers.

Visualizations

Signaling Pathway Diagrams

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. yeasenbio.com [yeasenbio.com]

- 7. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 8. static.igem.org [static.igem.org]

- 9. moodle2.units.it [moodle2.units.it]

- 10. Retinoic Acid-Differentiated Neuroblastoma SH-SY5Y Is an Accessible In Vitro Model to Study Native Human Acid-Sensing Ion Channels 1a (ASIC1a) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

BML-281: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-281, a potent and selective inhibitor of histone deacetylase 6 (HDAC6), has emerged as a significant modulator of gene expression with therapeutic potential in neurodegenerative diseases and oncology. This technical guide provides an in-depth analysis of the molecular mechanisms and impact of this compound on gene expression, with a focus on its role in promoting neuronal differentiation. We present a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for its study, and quantitative data on its effects on gene and protein expression. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic capabilities of this compound.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] Inhibition of specific HDACs has become a promising therapeutic strategy for various diseases, including cancer and neurological disorders. This compound is a highly potent and selective inhibitor of HDAC6.[2] This specificity is critical, as it minimizes off-target effects associated with pan-HDAC inhibitors. This guide focuses on the impact of this compound on gene expression, particularly in the context of neuronal differentiation and its potential applications in cancer therapy.

Mechanism of Action: The Non-Canonical Wnt Signaling Pathway

This compound exerts its effects on gene expression primarily through the activation of the non-canonical Wnt signaling pathway.[1] Unlike the canonical Wnt pathway, which is dependent on β-catenin, the non-canonical pathways regulate cell polarity and intracellular calcium levels. This compound treatment has been shown to increase the expression of Wnt5α, a key ligand in the non-canonical pathway.[1] This initiates a signaling cascade that ultimately leads to the activation of transcription factors that drive the expression of genes involved in neuronal differentiation.

The activation of the non-canonical Wnt pathway by this compound involves two main branches: the Wnt/Ca2+ pathway and the Planar Cell Polarity (PCP) pathway.[1] Both pathways are activated by the binding of Wnt5α to its receptor, Frizzled (Fzd), which in turn activates the Dishevelled (Dvl) protein.

-

Wnt/Ca2+ Pathway: Activated Dvl stimulates Phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+). This rise in calcium activates Protein Kinase C (PKC) and Cdc42, which are critical for neuronal development.[1]

-

Wnt/PCP Pathway: Dvl also activates RhoA and Rac1/2/3, which in turn activate downstream effectors, including phosphorylated c-Jun N-terminal kinase (p-JNK). This branch of the pathway is essential for cytoskeletal rearrangement and neurite outgrowth.[1]

Impact on Neuronal Gene Expression

Treatment of neuroblastoma SH-SY5Y cells with this compound induces their differentiation into mature neurons, a process accompanied by significant changes in gene and protein expression.[1] While specific fold-change values from the primary literature are not publicly available, studies consistently report a significant increase in the expression of key neuronal markers.

Upregulation of Neuronal Marker Genes

Quantitative Polymerase Chain Reaction (qPCR) analyses have demonstrated that this compound treatment leads to a statistically significant increase in the mRNA levels of several genes crucial for neuronal structure and function.

| Gene Symbol | Gene Name | Function in Neurons | This compound Concentration | Reported Effect |

| NEFL | Neurofilament Light Chain | Component of the neuronal cytoskeleton | 100 nM - 1 µM | Increased[1] |

| MAP2 | Microtubule-Associated Protein 2 | Stabilizes microtubules, crucial for neurite outgrowth | 100 nM - 1 µM | Increased[1] |

| Tuj1 (TUBB3) | Class III Beta-Tubulin | Early marker of neuronal differentiation | 100 nM - 1 µM | Increased[1] |

| NEFH | Neurofilament Heavy Chain | Component of the neuronal cytoskeleton | 100 nM - 1 µM | Increased[1] |

| NEFM | Neurofilament Medium Chain | Component of the neuronal cytoskeleton | 100 nM - 1 µM | Increased[1] |

Increased Expression of Neuronal Proteins

Consistent with the observed changes in gene expression, Western blot analyses have confirmed the upregulation of corresponding neuronal proteins following this compound treatment.

| Protein | Full Name | Function in Neurons | This compound Concentration | Reported Effect |

| NeuN | Neuronal Nuclei | Marker of mature neurons | 100 nM - 1 µM | Upregulated[1] |

| Synaptophysin | Synaptophysin (SYP) | Component of synaptic vesicles | 100 nM - 1 µM | Upregulated[1] |

| Tuj1 | Class III Beta-Tubulin | Early marker of neuronal differentiation | 100 nM - 1 µM | Upregulated[1] |

| NFH | Neurofilament Heavy | Component of the neuronal cytoskeleton | 100 nM - 1 µM | Upregulated[1] |

This compound in Cancer

The role of HDAC6 in cancer progression has made it an attractive target for therapeutic intervention. This compound has demonstrated potent inhibitory activity against various cancer cell lines, particularly in pancreatic cancer.

Activity in Pancreatic Cancer

This compound has shown significant anti-proliferative effects in a panel of pancreatic cancer cell lines, with IC50 values in the nanomolar to low micromolar range.

| Cell Line | IC50 (µM) |

| BxPC-3 | 1 |

| HupT3 | 0.3 |

| Mia Paca-2 | 0.1 |

| Panc 04.03 | 0.1 |

| SU.86.86 | 0.6 |

| HMEC | <1 |

| HPDE6c7 | 0.5 |

Data sourced from MedChemExpress.[2]

While the specific gene expression profiles induced by this compound in these cancer cells are not yet fully elucidated, it is known to inhibit HDAC6 deacetylase activity, leading to the suppression of proliferation.[2]

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on gene expression. Specific parameters may require optimization based on the experimental system.

SH-SY5Y Cell Culture and Differentiation

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

This compound Treatment: Plate cells at a desired density. After 24 hours, replace the medium with fresh medium containing this compound at concentrations ranging from 100 nM to 1 µM. A vehicle control (e.g., DMSO) should be run in parallel.

-

Differentiation Assessment: Monitor cells daily for morphological changes indicative of neuronal differentiation, such as neurite outgrowth. Cells are typically harvested for analysis after a predetermined incubation period (e.g., 48-72 hours).

Quantitative PCR (qPCR)

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a suitable master mix, cDNA template, and primers specific for the genes of interest (e.g., NEFL, MAP2, Tuj1, NEFH, NEFM) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against the proteins of interest (e.g., NeuN, Synaptophysin, Tuj1, NFH, and a loading control like β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that significantly impacts gene expression through the selective inhibition of HDAC6 and subsequent activation of the non-canonical Wnt signaling pathway. Its ability to induce neuronal differentiation highlights its potential for treating neurodegenerative diseases. Furthermore, its anti-proliferative effects in cancer cells, particularly pancreatic cancer, warrant further investigation into its role as an anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for researchers to explore the multifaceted effects of this compound on gene expression and cellular function. Further studies are needed to elucidate the complete transcriptomic and proteomic changes induced by this compound in various cell types to fully realize its therapeutic potential.

References

The Advent of a Potent and Selective HDAC6 Inhibitor: A Technical Overview of the Early Discovery and Synthesis of BML-281

For Immediate Release

A deep dive into the foundational research that led to the development of BML-281, a picomolar-range inhibitor of histone deacetylase 6 (HDAC6), offering a valuable tool for research in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the early discovery and synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Quest for Isoform-Selective HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. While several pan-HDAC inhibitors have shown clinical efficacy, their lack of isoform selectivity often leads to off-target effects and associated toxicities. This has driven the search for highly selective inhibitors targeting individual HDAC isoforms to improve therapeutic outcomes and reduce side effects. This compound emerged from this quest as a remarkably potent and selective inhibitor of HDAC6.

Discovery of this compound: A Focused Approach Leveraging Nitrile Oxide Cycloaddition

The discovery of this compound was rooted in a focused chemical synthesis campaign aimed at generating a library of novel hydroxamate-based HDAC inhibitors. The core synthetic strategy employed a [3+2] cycloaddition reaction between a nitrile oxide and a terminal alkyne to construct a central phenylisoxazole scaffold, which serves as the "cap" group of the inhibitor. This cap group is a key determinant of an inhibitor's affinity and selectivity for the target enzyme's active site.

The rationale was to explore the structure-activity relationship (SAR) of this novel chemical space to identify compounds with superior potency and isoform selectivity. A series of compounds were synthesized and subsequently screened for their inhibitory activity against various HDAC isoforms.

Experimental Workflow for Discovery

The discovery process followed a logical progression from chemical synthesis to biological evaluation.

Synthesis of this compound: A Detailed Experimental Protocol

This compound, chemically known as tert-butyl N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phenyl]carbamate, was synthesized as part of a larger library of phenylisoxazole-containing hydroxamic acids. The key synthetic step is the nitrile oxide cycloaddition.

Synthetic Scheme

The overall synthetic route is depicted below:

Experimental Protocol for the Synthesis of this compound (Compound 7)

The synthesis of this compound (referred to as compound 7 in the original publication) involves a multi-step process. The following is a detailed protocol based on the seminal work by Kozikowski and colleagues.

Step 1: Synthesis of the Phenylisoxazole Carboxylic Acid Intermediate

-

Generation of the Nitrile Oxide: To a solution of the appropriate aldoxime (1.2 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM), add N-chlorosuccinimide (NCS) (1.2 equivalents) and a catalytic amount of pyridine (B92270) at 0 °C.

-

Cycloaddition: To the in-situ generated nitrile oxide, add the terminal alkyne, tert-butyl (4-ethynylphenyl)carbamate (1 equivalent), and triethylamine (B128534) (2 equivalents).

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure phenylisoxazole intermediate.

-

Ester Hydrolysis: The ester group on the isoxazole (B147169) is then hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF) and water.

Step 2: Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of the phenylisoxazole carboxylic acid (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Addition of the Amine: After a short activation period, add the amine linker, specifically the O-protected 7-aminoheptanohydroxamic acid derivative (1 equivalent).

-

Reaction and Work-up: Stir the reaction at room temperature until completion. The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, base, and brine. The organic layer is dried and concentrated.

-

Purification: The crude amide is purified by column chromatography.

Step 3: Deprotection to Yield this compound

-

Final Deprotection: The protecting group on the hydroxamic acid is removed under appropriate conditions. For example, if a benzyl (B1604629) protecting group is used, it can be removed by hydrogenation. If a silyl (B83357) protecting group is used, a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) is employed.

-

Purification: The final product, this compound, is purified by preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity.

Biological Evaluation: HDAC Inhibition Assays

The inhibitory activity of this compound and its analogs was determined using in vitro enzymatic assays against a panel of purified human HDAC isoforms.

Experimental Protocol for Fluorometric HDAC Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, and 10) are used. A fluorogenic substrate, such as Fluor-de-Lys® (a commercially available acetylated lysine (B10760008) peptide), is utilized.

-

Assay Procedure:

-

The assay is typically performed in a 96- or 384-well plate format.

-

A solution of the purified HDAC enzyme in assay buffer is pre-incubated with various concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at 37°C.

-

The reaction is stopped by the addition of a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

-

Data Analysis: The fluorescence intensity is measured using a microplate reader. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The biological evaluation of this compound revealed its exceptional potency and selectivity for HDAC6. The following table summarizes the inhibitory activities of this compound against various HDAC isoforms.

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (pM) | HDAC8 IC50 (nM) | HDAC10 IC50 (nM) |

| This compound | 271 | 252 | 0.42 | 2 | 6851 | 90.7 |

Table 1: Inhibitory activity of this compound against a panel of human HDAC isoforms. Data is presented as the half-maximal inhibitory concentration (IC50). Note the picomolar (pM) potency for HDAC6.

Mechanism of Action and Signaling Pathway Implications

This compound exerts its biological effects through the direct inhibition of HDAC6. HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, with two catalytic domains. Its substrates include non-histone proteins such as α-tubulin and cortactin, which are involved in cell motility, and the chaperone protein Hsp90.

By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which in turn affects various cellular processes. For instance, hyperacetylation of α-tubulin disrupts microtubule dynamics, impacting cell migration and division. The inhibition of Hsp90 function can lead to the degradation of its client proteins, many of which are oncoproteins.

Conclusion

The early discovery and synthesis of this compound marked a significant advancement in the development of isoform-selective HDAC inhibitors. The strategic use of nitrile oxide cycloaddition chemistry enabled the rapid exploration of a novel chemical scaffold, leading to the identification of a compound with unprecedented picomolar potency and high selectivity for HDAC6. This technical guide provides a detailed account of the foundational work, offering valuable insights for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery. The availability of highly potent and selective tools like this compound is crucial for dissecting the specific biological roles of individual HDAC isoforms and for the development of next-generation therapeutics with improved efficacy and safety profiles.

BML-281: A Technical Guide to its Function in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-281, a potent and selective inhibitor of histone deacetylase 6 (HDAC6), has emerged as a significant modulator of cellular processes, particularly in the realm of neuronal differentiation. This technical guide provides an in-depth analysis of this compound's core functions, focusing on its mechanism of action, its impact on key signaling pathways, and detailed methodologies for reproducing pivotal experiments. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Core Mechanism of Action: HDAC6 Inhibition

This compound primarily functions as a highly potent and selective inhibitor of HDAC6. Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting HDAC6, this compound promotes histone acetylation, leading to a more open chromatin structure and the activation of gene expression.

However, the functional consequences of this compound extend beyond histone modification. HDAC6 is unique among HDACs as it is predominantly cytoplasmic and has a number of non-histone substrates. A key function of HDAC6 is the deacetylation of α-tubulin, a major component of microtubules. Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin, which in turn affects microtubule dynamics, stability, and intracellular transport.

This compound in Neuronal Differentiation

A primary and well-documented function of this compound is its ability to promote the differentiation of neuronal precursor cells into mature neurons. This has been extensively studied in the human neuroblastoma cell line, SH-SY5Y. Treatment of these cells with this compound induces significant morphological changes, including neurite outgrowth, and the increased expression of a panel of neuronal markers.[1][2]

Quantitative Analysis of Neuronal Marker Expression

The following tables summarize the quantitative data on the effect of this compound on the gene and protein expression of key neuronal markers in SH-SY5Y cells.

Table 1: Effect of this compound on Neuronal Marker Gene Expression (Relative mRNA Levels)

| Gene Symbol | Neuronal Marker | Control | This compound (100 nM) | This compound (500 nM) | This compound (1 µM) |

| NEFL | Neurofilament Light Chain | 1.0 | Increased | Significantly Increased | Significantly Increased |

| MAP2 | Microtubule-Associated Protein 2 | 1.0 | Increased | Significantly Increased | Significantly Increased |

| Tuj1 (TUBB3) | Class III Beta-Tubulin | 1.0 | Increased | Significantly Increased | Significantly Increased |

| NEFH | Neurofilament Heavy Chain | 1.0 | Increased | Significantly Increased | Significantly Increased |

| NEFM | Neurofilament Medium Chain | 1.0 | Increased | Significantly Increased | Significantly Increased |

Data adapted from Choi et al., Molecular and Cellular Biochemistry, 2024.[2]

Table 2: Effect of this compound on Neuronal Marker Protein Expression (Relative Protein Levels)

| Protein | Neuronal Marker | Control | This compound (500 nM) |

| NeuN | Neuronal Nuclei | 1.0 | Upregulated |

| Synaptophysin | Synaptic Vesicle Protein | 1.0 | Upregulated |

| Tuj1 | Class III Beta-Tubulin | 1.0 | Upregulated |

| NFH | Neurofilament Heavy Chain | 1.0 | Upregulated |

Data adapted from Choi et al., Molecular and Cellular Biochemistry, 2024.[2]

Modulation of the Non-Canonical Wnt Signaling Pathway

The pro-neuronal differentiation effects of this compound are mediated through the activation of the non-canonical Wnt signaling pathway. Specifically, this compound treatment leads to the upregulation of Wnt5a, a key ligand in this pathway. This initiates a cascade of intracellular events that diverge into two main branches: the Wnt/Ca²⁺ pathway and the Wnt/Planar Cell Polarity (PCP) pathway.[1][2]

Wnt/Ca²⁺ Pathway

Activation of the Wnt/Ca²⁺ pathway by this compound involves the following key steps:

-

Increased Wnt5a expression.

-

Activation of downstream signaling, leading to the activation of Protein Kinase C (PKC) and Cell division control protein 42 homolog (Cdc42).

Wnt/PCP Pathway

Concurrently, this compound activates the Wnt/PCP pathway, characterized by:

-

Activation of Ras homolog family member A (RhoA) and Ras-related C3 botulinum toxin substrate 1/2/3 (Rac1/2/3).

-

Subsequent phosphorylation and activation of c-Jun N-terminal kinase (p-JNK).

The convergence of these pathways ultimately leads to the transcriptional changes driving neuronal differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's function.

Cell Culture and this compound Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with final concentrations of 100 nM, 500 nM, or 1 µM this compound in culture medium for specified durations. A vehicle control (DMSO) is run in parallel.

References

BML-281: A Technical Guide to its Potential in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-281, a potent and selective inhibitor of histone deacetylase 6 (HDAC6), has emerged as a molecule of interest in the field of neurodegenerative disease research. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, its demonstrated effects on neuronal differentiation, and its potential implications for diseases characterized by protein aggregation and neuronal loss, such as Alzheimer's disease. This document synthesizes available quantitative data, details experimental protocols for key assays, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound's utility as a research tool and potential therapeutic lead.

Introduction: The Role of HDAC6 in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature of many of these diseases is the accumulation of misfolded proteins, such as tau and amyloid-beta (Aβ). Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in cellular processes relevant to neurodegeneration, including protein quality control and cytoskeletal dynamics.[1][2] HDAC6's substrates are not histones, but rather cytoplasmic proteins like α-tubulin and cortactin. By deacetylating these proteins, HDAC6 influences microtubule stability, axonal transport, and the clearance of protein aggregates through autophagy.[3]

Inhibition of HDAC6 has been proposed as a therapeutic strategy for neurodegenerative diseases.[2] Preclinical studies with various HDAC6 inhibitors have shown promising results, including improved clearance of Aβ and tau aggregates, and amelioration of cognitive deficits in animal models of Alzheimer's disease.[1][2] this compound is a potent and selective inhibitor of HDAC6, making it a valuable tool to investigate the specific role of this enzyme in neurodegenerative processes.

Mechanism of Action: this compound and Non-Canonical Wnt Signaling

Recent research has elucidated a key mechanism through which this compound exerts its effects on neuronal cells: the activation of the non-canonical Wnt signaling pathway.[4] This pathway is critical for various aspects of neural development, including neuronal differentiation and migration. This compound has been shown to promote the differentiation of SH-SY5Y human neuroblastoma cells into mature neurons.[4][5] This effect is mediated by the upregulation of Wnt5a, a key ligand in the non-canonical Wnt pathway.[4]

Activation of the Wnt/Ca2+ and Wnt/Planar Cell Polarity (PCP) pathways downstream of Wnt5a leads to a cascade of intracellular signaling events, including the activation of Protein Kinase C (PKC), Cdc42, RhoA, Rac1/2/3, and phosphorylated c-Jun N-terminal kinase (p-JNK).[4] These signaling molecules are known to regulate cytoskeletal rearrangements and gene expression, ultimately leading to neurite outgrowth and the expression of mature neuronal markers.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on neuronal differentiation in SH-SY5Y cells.

Table 1: Effect of this compound on Neuronal Marker Gene Expression (qPCR) [6]

| Gene Marker | This compound Concentration | Fold Change (vs. Control) |

| MAP2 | 100 nM | ~1.5 |

| 500 nM | ~2.0 | |

| 1 µM | ~2.5 | |

| NEFL | 100 nM | ~1.8 |

| 500 nM | ~2.2 | |

| 1 µM | ~2.8 | |

| NEFM | 100 nM | ~1.7 |

| 500 nM | ~2.1 | |

| 1 µM | ~2.6 | |

| Tuj1 (TUBB3) | 100 nM | ~1.6 |

| 500 nM | ~2.3 | |

| 1 µM | ~2.9 |

Table 2: Effect of this compound on Neuronal Marker Protein Expression (Western Blot) [4]

| Protein Marker | This compound Concentration | Relative Protein Expression (vs. Control) |

| NeuN | 100 nM | Increased |

| 500 nM | Significantly Increased | |

| 1 µM | Significantly Increased | |

| Synaptophysin | 100 nM | Increased |

| 500 nM | Significantly Increased | |

| 1 µM | Significantly Increased | |

| Tuj1 | 100 nM | Increased |

| 500 nM | Significantly Increased | |

| 1 µM | Significantly Increased | |

| NFH | 100 nM | Increased |

| 500 nM | Significantly Increased | |

| 1 µM | Significantly Increased |

Note: Specific fold changes for protein expression were not available in the reviewed literature; however, a dose-dependent increase was consistently reported.

This compound and Tau Pathology: A Complex Relationship

The role of this compound in the context of tau pathology is an area of active investigation with some seemingly contradictory findings. As an HDAC6 inhibitor, this compound is expected to increase the acetylation of α-tubulin, which can stabilize microtubules and potentially counteract the detrimental effects of hyperphosphorylated tau on axonal transport.[3] Indeed, some studies with other HDAC6 inhibitors have shown a reduction in total tau levels and improved memory in mouse models of tauopathy.

However, a study investigating the effects of several pan-HDAC inhibitors, including this compound, reported that these compounds can increase the level of acetylated tau. This acetylation was suggested to promote the pathological aggregation of tau. This highlights a critical area for further research to dissect the specific effects of this compound on different post-translational modifications of tau and their net impact on its function and aggregation in various experimental models.

This compound and Amyloid-Beta Pathology

To date, there is a lack of direct experimental evidence on the effects of this compound on the production, aggregation, or clearance of amyloid-beta (Aβ). However, the broader class of HDAC6 inhibitors has been implicated in modulating Aβ pathology.[1][2] HDAC6 is known to be involved in the autophagic clearance of misfolded proteins, and its inhibition could potentially enhance the removal of Aβ aggregates.[2] Furthermore, some HDAC6 inhibitors have been shown to upregulate phagocytosis, which could contribute to the clearance of Aβ deposits.[1] Future studies are warranted to specifically investigate the impact of this compound on amyloid precursor protein (APP) processing, BACE1 activity, and Aβ clearance mechanisms in relevant cellular and animal models of Alzheimer's disease.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound in neurodegenerative disease research. These are representative protocols and may require optimization for specific experimental conditions.

SH-SY5Y Cell Culture and Neuronal Differentiation

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

-

DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)

-

Retinoic Acid (RA)

-

This compound

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Protocol:

-

Culture SH-SY5Y cells in Growth Medium in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

Seed SH-SY5Y cells into 6-well plates at a density of 1 x 10^5 cells/well in Growth Medium and allow them to adhere for 24 hours.

-

After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid to induce differentiation.

-

Simultaneously, treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (DMSO) in the Differentiation Medium.

-

Change the medium with fresh Differentiation Medium containing RA and this compound every 2-3 days.

-

Continue the differentiation and treatment for a period of 7-10 days.

-

After the incubation period, the differentiated cells are ready for downstream analysis such as immunocytochemistry, qPCR, or Western blotting.

Immunocytochemistry for Neurite Outgrowth

Materials:

-

Differentiated SH-SY5Y cells on coverslips in 6-well plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies (e.g., anti-β-III-tubulin, anti-MAP2)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Gently wash the differentiated cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.

-

The following day, wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope. Neurite length and branching can be quantified using appropriate software (e.g., ImageJ with NeuronJ plugin).

Quantitative Real-Time PCR (qPCR) for Neuronal Gene Expression

Materials:

-

Differentiated SH-SY5Y cells in 6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for neuronal markers (e.g., MAP2, NEFL, TUBB3) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Lyse the differentiated cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.

-

Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.

Western Blotting for Neuronal Protein Expression

Materials:

-

Differentiated SH-SY5Y cells in 6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NeuN, anti-Synaptophysin, anti-Tuj1, anti-NFH, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Wash the differentiated cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

The next day, wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound presents a valuable pharmacological tool for investigating the role of HDAC6 and the non-canonical Wnt signaling pathway in neuronal health and disease. Its ability to promote neuronal differentiation in vitro suggests a potential for neuro-restorative strategies. However, its application in the context of specific neurodegenerative diseases requires further rigorous investigation.

Key future research directions include:

-

Clarifying the role of this compound in tau pathology: It is crucial to understand the net effect of this compound on tau acetylation, phosphorylation, and aggregation in various models, including primary neurons and animal models of tauopathy.

-

Investigating the impact of this compound on amyloid-beta pathology: Direct studies are needed to determine if this compound can modulate APP processing, BACE1 activity, and Aβ clearance in models of Alzheimer's disease.

-

In vivo efficacy studies: The neuroprotective and cognitive-enhancing effects of this compound should be evaluated in animal models of neurodegenerative diseases.

-

Target validation and selectivity: Further studies are needed to confirm the on-target effects of this compound and to rule out potential off-target activities that could contribute to its observed cellular effects.

References

- 1. Structure-Based Discovery of A Small Molecule Inhibitor of Histone Deacetylase 6 (HDAC6) that Significantly Reduces Alzheimer's Disease Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histone Deacetylase 6 and the Disease Mechanisms of α-Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound promotes neuronal differentiation by modulating Wnt/Ca2+ and Wnt/PCP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

BML-281 and its Impact on Protein Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-281, also known as CAY10603, is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its high affinity, with an IC50 value in the picomolar range for HDAC6, distinguishes it from many other HDAC inhibitors, offering a more targeted approach to studying and modulating cellular processes regulated by protein acetylation.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable effects on protein acetylation, detailed experimental protocols for assessing these effects, and the signaling pathways it modulates.

Core Mechanism: Inhibition of HDAC6

The primary mechanism of action for this compound is the potent and selective inhibition of HDAC6.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation generally leads to a more condensed chromatin structure, repressing gene transcription, and can also modulate the function of various cytoplasmic proteins. By inhibiting HDAC6, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated proteins, a state referred to as hyperacetylation.

This compound exhibits remarkable selectivity for HDAC6. While it can inhibit other HDACs, it does so at significantly higher concentrations, making it a valuable tool for investigating the specific roles of HDAC6.[1][2]

Quantitative Effects on Protein Acetylation

The inhibitory activity of this compound on various HDACs and its anti-proliferative effects on cancer cell lines have been quantitatively determined.

| Target | IC50 | Notes |

| HDAC6 | 2 pM | Potent and selective inhibition.[1][2] |

| HDAC3 | 0.42 nM | Significant inhibition, but less potent than for HDAC6.[1] |

| HDAC10 | 90.7 nM | Moderate inhibition.[1] |

| HDAC2 | 252 nM | Weaker inhibition.[1] |

| HDAC1 | 271 nM | Weaker inhibition.[1] |

| HDAC8 | 6851 nM | Minimal inhibition.[1] |

| Cell Line | IC50 (Anti-proliferative) | Cancer Type |

| Mia Paca-2 | 0.1 µM | Pancreatic Cancer[1] |

| Panc 04.03 | 0.1 µM | Pancreatic Cancer[1] |

| HupT3 | 0.3 µM | Pancreatic Cancer[1] |

| SU. 86.86 | 0.6 µM | Pancreatic Cancer[1] |

| BxPC-3 | 1 µM | Pancreatic Cancer[1] |

Studies have demonstrated that treatment with this compound leads to a significant increase in the acetylation of histone H3 in SH-SY5Y neuroblastoma cells.[3] While specific fold-change data requires densitometric analysis of western blots, visual evidence confirms a marked increase in acetyl-H3 levels.[3]

Signaling Pathway Modulation: The Non-Canonical Wnt Pathway

This compound has been shown to induce neuronal differentiation of SH-SY5Y cells by modulating the non-canonical Wnt signaling pathway.[1][4] This effect is believed to be a downstream consequence of the altered gene expression resulting from histone hyperacetylation. The proposed signaling cascade is as follows:

Caption: this compound modulates the non-canonical Wnt signaling pathway.

Effects on Non-Histone Protein Acetylation

The primary cytoplasmic target of HDAC6 is α-tubulin, a key component of microtubules.[5] Inhibition of HDAC6 by this compound is therefore expected to increase the acetylation of α-tubulin. This has significant implications for microtubule stability and dynamics, affecting processes such as cell motility and intracellular transport.

Other known non-histone substrates of HDAC6 include the chaperone protein Hsp90 and the actin-binding protein cortactin. Increased acetylation of Hsp90 can disrupt its function, leading to the degradation of its client proteins, many of which are oncoproteins.

Experimental Protocols

Assessment of Histone H3 Acetylation by Western Blot

This protocol is adapted from standard western blotting procedures for histones.

a. Cell Culture and Treatment:

-

Plate SH-SY5Y cells (or other cell lines of interest) at an appropriate density.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

b. Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells with a suitable lysis buffer containing protease and phosphatase inhibitors. For histones, an acid extraction method is often preferred.

-

Quantify protein concentration using a BCA or Bradford assay.

c. SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-20% Tris-glycine).

-

Perform electrophoresis to separate proteins by size.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetyl-Histone H3 (e.g., rabbit anti-acetyl-H3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

e. Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, probe the same membrane with an antibody against total Histone H3 or a loading control like β-actin.

-

Quantify band intensities using densitometry software.

Workflow for Investigating this compound's Effect on Protein Acetylation

Caption: A typical experimental workflow for assessing protein acetylation.

Conclusion

This compound is a powerful and selective tool for investigating the roles of HDAC6 in cellular physiology and pathology. Its ability to induce hyperacetylation of both histone and non-histone proteins provides a mechanism to modulate gene expression and key signaling pathways, such as the non-canonical Wnt pathway. The experimental protocols outlined in this guide offer a framework for researchers to quantitatively assess the impact of this compound on protein acetylation and to further elucidate its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

References

- 1. This compound promotes neuronal differentiation by modulating Wnt/Ca2+ and Wnt/PCP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HDAC6 inhibition enhances the anti-tumor effect of eribulin through tubulin acetylation in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bml-281: A Comprehensive Selectivity Profile for Drug Discovery Professionals

An In-Depth Technical Guide

Bml-281 has emerged as a significant chemical probe in cellular biology and a potential therapeutic agent, primarily recognized for its potent and selective inhibition of Histone Deacetylase 6 (HDAC6). This document provides a detailed technical overview of the selectivity profile of this compound, intended for researchers, scientists, and professionals in the field of drug development. The following sections will delve into its inhibitory activity against a panel of HDACs, its effects on various cancer cell lines, the underlying mechanism of action, and detailed experimental protocols.

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified against several histone deacetylases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, showcasing its remarkable selectivity for HDAC6.

| Target | IC50 (nM) | Reference |

| HDAC6 | 0.002 | [1][2] |

| HDAC3 | 0.42 | [1] |

| HDAC10 | 90.7 | [1] |

| HDAC2 | 252 | [1] |

| HDAC1 | 271 | [1] |

| HDAC8 | 6851 | [1] |

Table 1: Inhibitory activity of this compound against a panel of Histone Deacetylases.

In addition to its enzymatic activity, this compound has demonstrated potent anti-proliferative effects in various cancer cell lines. The IC50 values for growth inhibition in several pancreatic cancer cell lines are detailed below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Mia Paca-2 | Pancreatic | 0.1 | [1][3] |

| Panc 04.03 | Pancreatic | 0.1 | [1][3] |

| HupT3 | Pancreatic | 0.3 | [1][3] |

| HPDE6c7 | Pancreatic | 0.5 | [1] |

| SU.86.86 | Pancreatic | 0.6 | [1] |

| BxPC-3 | Pancreatic | 1 | [1] |

| HMEC | Pancreatic | <1 | [1] |